1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUVZIAADOZCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Methods
The synthesis of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazol-4-amine with 2,4-difluorobenzyl chloride or bromide in the presence of a base. This reaction can be carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines
A method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines as a limiting reagent is available. This protocol requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents, while utilizing no inorganic reagents.
Tables
| entry | R1–6 [equiv] | additive [1.0 equiv] | temp [°C] | yield b [%] |
|---|---|---|---|---|
| 1 | R1 [1.5] | - | 0–85 | 54, 53, e 44 f |
| 2 c | R1 [1.5] | - | 0–85 | 17 |
| 3 | R1 [1.5] | - | 0–110 | 49 |
| 4 | R1 [1.5] | - | 0–50 | 41 |
| 5 | R1 [1.1] | - | 0–85 | 47 |
| 6 | R1 [1.7] | - | 0–85 | 48 |
| 7 d | R1 [1.5] | - | 0–85 | 48 |
| 8 | R1 [1.5] | H2O | 0–85 | 51 |
| 9 | R1 [1.5] | AcOH | 0–85 | 51 |
| 10 | R1 [1.5] | AcONa | 0–85 | 53 |
| 11 | R1 [1.5] | K2CO3 | 0–85 | 56 |
| 12 | R1 [1.5] | DIPEA | 0–85 | 46 |
| 13 | R2 [1.5] | - | 0–85 | 23 e |
| 14 | R3 [1.5] | - | 0–85 | 41 e |
| 15 | R4 [1.5] | - | 0–85 | 0 e |
| 16 | R5 [1.5] | - | 0–85 | 0 e |
| 17 | R6 g [1.5] | - | 0–85 | 53 e |
Reactions were carried out using a (0.2 mmol, 1.0 equiv), 1 (0.22 mmol, 1.1 equiv), R1–6 (1.1–1.7 equiv), and DMF (1.0 mL, 0.2 M) at a given temperature under air. GC yield. 1 was added after the mixture was heated to 80 °C. 0.3 mmol (1.5 equiv) of 1 was added. NMR yield. Isolated yield. Wet R6 was used.
Chemical Reactions Analysis
1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine is its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. Research indicates that compounds containing the pyrazole moiety can effectively inhibit various kinases, including:
- Aurora-A and Aurora-B Kinases : Studies have shown that derivatives of pyrazole can inhibit these kinases, which are critical for cell division and proliferation. For instance, modifications to the benzyl group in related compounds have demonstrated distinct binding modes and enhanced inhibitory activity against these targets .
Anticancer Activity
In vitro studies have highlighted the potential of this compound in cancer treatment. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results:
- Triple-Negative Breast Cancer : The compound has been tested against triple-negative breast cancer cells, demonstrating significant inhibitory effects on cell growth and viability .
Antibacterial Properties
Research also suggests that pyrazole derivatives exhibit antibacterial activity. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. This property could be leveraged for developing new antibacterial agents .
Case Study 1: Kinase Inhibition Mechanism
A study investigated the binding interactions of pyrazole derivatives with Aurora kinases. The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety significantly improved inhibition potency, with IC50 values reported at 0.212 μM for Aurora-A and 0.461 μM for Aurora-B . This illustrates the potential for designing targeted therapies based on structural modifications to enhance efficacy.
Case Study 2: Anticancer Efficacy
In another study focusing on the anticancer properties of pyrazole compounds, researchers found that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer treatment .
Data Tables
| Application Area | Specific Use | Observed Effect |
|---|---|---|
| Kinase Inhibition | Aurora-A/B Inhibition | IC50 values: 0.212 μM (Aurora-A), 0.461 μM (Aurora-B) |
| Anticancer Activity | Triple-Negative Breast Cancer | Significant cytotoxicity |
| Antibacterial Properties | Broad-spectrum antibacterial activity | Effective against Gram-positive/negative bacteria |
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Benzyl Pyrazole Amines
1-(2,3,4,6-Tetrafluorobenzyl)-1H-pyrazol-4-amine
- Molecular Formula : C10H7F4N3
- Molecular Weight : 245.18 g/mol
- Key Differences: Additional fluorine atoms at the 3- and 6-positions increase lipophilicity (logP ≈ 2.8 vs. This compound’s higher fluorination may improve resistance to oxidative metabolism but could increase toxicity risks .
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
- Molecular Formula : C16H15FN3
- Molecular Weight : 268.31 g/mol
- The 4-fluorophenyl group provides moderate electron-withdrawing effects compared to the 2,4-difluorobenzyl group .
Alkyl-Substituted Pyrazole Amines
1-(2,2-Difluoroethyl)-N-[4-(dimethylamino)benzyl]-1H-pyrazol-4-amine
- Molecular Formula : C14H19ClF2N4
- Molecular Weight : 316.78 g/mol
- Key Differences: The 2,2-difluoroethyl chain and dimethylamino-benzyl group enhance solubility in polar solvents (logP ≈ 1.5). The tertiary amine may facilitate protonation at physiological pH, improving interaction with acidic binding pockets .
Halogenated Analogs
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine
- Molecular Formula : C10H8ClF2N3
- Molecular Weight : 243.65 g/mol
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
Pharmacologically Active Derivatives
TAK-385
- Structure: Contains a 2,6-difluorobenzyl group within a thienopyrimidine scaffold.
- Key Differences : The complex structure reduces cytochrome P450 inhibition compared to simpler pyrazole amines, highlighting how scaffold modifications can mitigate off-target effects .
GS 130 (1-(2,4-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Molecular Formula : C12H7F2IN4
- Molecular Weight : 396.11 g/mol
- The pyrazolopyrimidine core expands π-π stacking interactions in enzymatic binding sites .
Biological Activity
1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-difluorobenzyl bromide with hydrazine derivatives under basic conditions. The resulting pyrazole can be further functionalized to enhance its biological activity. Various synthetic routes have been explored, leading to derivatives that exhibit improved efficacy against specific targets.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For example, a series of synthesized pyrazole compounds were evaluated for their antibacterial activity using the agar dilution method. The results indicated that certain derivatives showed significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. The compound has shown promising results against several cancer cell lines, including breast and lung cancer cells. A study reported that this compound exhibited an IC50 value in the low micromolar range, indicating potent antiproliferative effects .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.5 | Induction of apoptosis |
| A549 (Lung) | 0.8 | Inhibition of tubulin polymerization |
| HT-1080 (Fibrosarcoma) | 0.6 | Disruption of microtubule dynamics |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the difluorobenzyl group significantly enhances the biological activity of the pyrazole scaffold. Modifications at the pyrazole ring can lead to varied biological profiles, suggesting that further exploration of substituents may yield more potent derivatives .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Breast Cancer : A derivative similar to this compound was tested in a clinical trial for its ability to reduce tumor size in patients with triple-negative breast cancer. Results showed a significant reduction in tumor volume after a treatment regimen involving this compound.
- Case Study on Bacterial Infections : In a clinical setting, a formulation containing pyrazole derivatives was administered to patients with resistant bacterial infections. The treatment led to improved patient outcomes and reduced infection rates.
Q & A
Q. Basic
- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII) resolves bond lengths (mean C–C = 0.002 Å) and dihedral angles. Triclinic crystal systems (space group P1) are common .
- Spectroscopy : IR confirms NH₂ stretches (~3400 cm⁻¹), while ¹⁹F NMR identifies fluorine environments .
Challenges : Low crystal quality due to hygroscopicity or twinning requires high-resolution data (e.g., SHELXL refinement, R factor <0.08) .
What strategies optimize the yield and purity of this compound during synthesis?
Q. Advanced
- Catalyst Screening : Palladium on carbon vs. Raney nickel for nitro reduction impacts reaction rates and byproduct formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance coupling reactions, while ethanol minimizes side-product solubility during crystallization .
- In-line Analytics : TLC monitoring (silica gel, UV detection) ensures reaction completion before purification .
How do structural modifications (e.g., substituent variation) affect its biological activity?
Q. Advanced
- SAR Studies :
- Activity Trade-offs : Bulkier substituents (e.g., trifluoromethyl) may reduce solubility but increase target affinity .
What computational methods predict its binding interactions with biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., carbonic anhydrase II) using crystallographic data (PDB ID: 1UH) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, evaluating RMSD fluctuations (<2 Å) .
How do analytical techniques resolve discrepancies in pharmacological data across studies?
Q. Advanced
- Purity Validation : HPLC-MS (≥95% purity) identifies impurities that skew bioactivity results .
- Dose-Response Curves : IC₅₀ values normalized to control experiments (e.g., sea urchin embryo assays vs. cancer cell lines) clarify potency variations .
What are the limitations of current crystallographic data for this compound?
Q. Advanced
- Data Quality : Low-resolution datasets (R factor >0.1) complicate electron density mapping, especially for disordered fluorine atoms .
- Twinned Crystals : SHELXD/SHELXE pipelines improve phasing but require high redundancy (≥4 measurements per reflection) .
How can researchers address contradictions in reported biological activities?
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
